1-(Methyldithiocarbonyl)imidazole
Overview
Description
1-(Methyldithiocarbonyl)imidazole is an organic compound with the molecular formula C5H6N2S2. It is known for its role as a thiocarbonyl transfer agent, which makes it valuable in various chemical synthesis processes. This compound is characterized by the presence of an imidazole ring bonded to a methyldithiocarbonyl group, giving it unique chemical properties.
Mechanism of Action
Target of Action
1-(Methyldithiocarbonyl)imidazole (1-MDI) is a sulfur-containing heterocyclic compound that has garnered significant attention in scientific research due to its potential applications, particularly as a drug target . .
Mode of Action
1-MDI acts as an efficient methyldithiocarbonyl and thiocarbonyl transfer reagent . It is used for the conversion of alcohols to O-alkyl-S-Methyldithiocarbonates . This conversion process is a key part of its mode of action.
Biochemical Pathways
It is known that 1-mdi plays a role in the synthesis of substituted thioureas , which are involved in various biochemical processes.
Result of Action
The molecular and cellular effects of 1-MDI’s action primarily involve the synthesis of substituted thioureas . Thioureas are a class of organic compounds that have various applications in medicinal chemistry. They are known to exhibit antimicrobial, antifungal, antithyroid, antioxidant, cardiotonic, antihypertensive, Dopamine β-Hydroxylase (DBH) inhibitory, and anti-HIV properties .
Action Environment
It is known that 1-mdi should be used only in a well-ventilated area , suggesting that the compound’s action may be influenced by the surrounding environment.
Biochemical Analysis
Biochemical Properties
1-(Methyldithiocarbonyl)imidazole has been shown to be an efficient methyldithiocarbonyl and thiocarbonyl transfer reagent . It acts as a transfer reagent for the synthesis of dithiocarbamates, symmetrical and unsymmetrical mono-, di- and tri-substituted thioureas in high yields .
Molecular Mechanism
It is known to participate in the conversion of alcohols to O-alkyl-S-Methyldithiocarbonates
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Methyldithiocarbonyl)imidazole can be synthesized through several methods. One common approach involves the reaction of imidazole with carbon disulfide and methyl iodide. The reaction typically proceeds under basic conditions, often using a base such as potassium carbonate or sodium hydroxide. The general reaction scheme is as follows:
Imidazole+CS2+CH3I→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(Methyldithiocarbonyl)imidazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced sulfur-containing compounds.
Substitution: The methyldithiocarbonyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react under mild conditions, often in the presence of a catalyst or base.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of imidazole derivatives.
Scientific Research Applications
1-(Methyldithiocarbonyl)imidazole has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of thiohydantoins and other sulfur-containing compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
1-(Methyldithiocarbonyl)benzimidazole: Similar in structure but with a benzimidazole ring.
1-(Methyldithiocarbonyl)pyrrole: Contains a pyrrole ring instead of an imidazole ring.
1-(Methyldithiocarbonyl)pyrazole: Features a pyrazole ring.
Uniqueness: 1-(Methyldithiocarbonyl)imidazole is unique due to its specific reactivity and the stability of the imidazole ring. Compared to its analogs, it often exhibits different reactivity patterns and can form distinct products, making it valuable for specific synthetic applications.
This comprehensive overview highlights the significance of this compound in various fields, emphasizing its versatility and potential for future research and industrial applications
Properties
IUPAC Name |
methyl imidazole-1-carbodithioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2S2/c1-9-5(8)7-3-2-6-4-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKBYJIWBCCFMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=S)N1C=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40453753 | |
Record name | 1-(Methyldithiocarbonyl)imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40453753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74734-11-5 | |
Record name | 1-(Methyldithiocarbonyl)imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40453753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Methyldithiocarbonyl)imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 1-(methyldithiocarbonyl)imidazole primarily used for in organic chemistry?
A1: this compound is primarily employed as a thiocarbonyl transfer reagent. [, ] This means it can introduce a C=S (thiocarbonyl) group into other molecules, facilitating the synthesis of various sulfur-containing compounds.
Q2: Can you provide specific examples of compounds synthesized using this compound?
A2: Research highlights the successful use of this compound in synthesizing:
- Thioureas: Both symmetrical and unsymmetrical mono-, di-, and trisubstituted thioureas can be synthesized. [, ]
- Dithiocarbamates: The reagent has proven effective in preparing various dithiocarbamates. []
- 2-Thiohydantoins: this compound enables a one-pot, three-component synthesis of 3,5- and 1,3,5-substituted-2-thiohydantoins. This reaction involves amino acid esters, primary amines, and the reagent itself. [, , ]
Q3: What makes this compound advantageous as a thiocarbonyl transfer reagent?
A3: Several factors contribute to its effectiveness:
- Mild Reaction Conditions: Reactions often proceed efficiently under mild conditions, minimizing unwanted side reactions. []
- Simple Procedures: The reagent allows for straightforward synthetic procedures, making it user-friendly. []
- Non-Hazardous Nature: Compared to some other thiocarbonyl transfer reagents, this compound offers a safer alternative. []
Q4: How is this compound typically prepared?
A4: A common synthesis route involves treating imidazole with carbon disulfide in the presence of sodium hydride as a base. Subsequent alkylation with methyl iodide yields the desired this compound. [, ]
Q5: Are there any limitations to using this compound in synthesis?
A5: While generally effective, research indicates that using the free form of amino acids (instead of amino acid esters) with this compound in the presence of primary amines leads to the formation of dibenzylthiourea, not the desired thiohydantoin product. This suggests potential substrate-specific limitations. []
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